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Compound of Interest

Compound Name: ent-Ramipril

CAS No.: 1246253-05-3

Cat. No.: B589870

Get Quote

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction
ent-Ramipril is the enantiomer of Ramipril, a potent angiotensin-converting enzyme (ACE)

inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] As with

many chiral drugs, the pharmacological activity and safety profile of Ramipril are stereospecific.

Therefore, the synthesis and characterization of the enantiomerically pure form of the active

pharmaceutical ingredient (API) are of paramount importance in drug development and quality

control.[2][3]

This technical guide provides a comprehensive overview of the key spectroscopic properties of

ent-Ramipril, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While the spectroscopic data presented here are

for Ramipril, they are identical for its enantiomer, ent-Ramipril, in achiral environments. The

differentiation between these enantiomers requires chiral analytical techniques, which are

beyond the scope of this guide.[4] The information provided herein is intended to serve as a
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valuable resource for researchers, scientists, and drug development professionals involved in

the synthesis, characterization, and quality control of this important pharmaceutical compound.

Molecular Structure of ent-Ramipril
To understand the spectroscopic data, it is essential to be familiar with the molecular structure

of ent-Ramipril. The following diagram illustrates the chemical structure and the numbering of

the carbon and hydrogen atoms, which will be referenced in the NMR section.

Caption: Molecular structure of ent-Ramipril.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. It provides detailed information about the chemical environment of individual atoms.

For ent-Ramipril, both ¹H and ¹³C NMR are crucial for confirming its identity and purity. While

specific spectral data for ent-Ramipril is not readily available in the public domain, the data for

Ramipril can be used for structural confirmation, as their spectra in achiral solvents are

identical.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Ramipril exhibits characteristic signals corresponding to the different

types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic

environment of the protons.

Table 1: ¹H NMR Data for Ramipril
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

7.2 m 5H Aromatic protons

4.2 q 2H -OCH₂CH₃

3.8 - 1.8 m 14H Aliphatic protons

1.6 d 3H -CHCH₃

1.35 t 3H -OCH₂CH₃

Data sourced from a study on Ramipril impurities.[5]

Interpretation:

The multiplet at 7.2 ppm is characteristic of the five protons of the phenyl group.

The quartet at 4.2 ppm and the triplet at 1.35 ppm are indicative of the ethyl ester group.

The complex multiplet between 1.8 and 3.8 ppm arises from the overlapping signals of the

numerous aliphatic protons in the bicyclic ring system and the side chain.

The doublet at 1.6 ppm corresponds to the methyl group adjacent to a methine proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for a Ramipril Impurity

Chemical Shift (ppm) Assignment

88.399 Carbon attached to an alcohol

Note: A complete ¹³C NMR dataset for Ramipril or ent-Ramipril is not readily available in the

provided search results. The data point above is from a study on a hydroxylated impurity of

Ramipril and is included for illustrative purposes.[5]
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Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the ent-Ramipril sample in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of ent-Ramipril will show characteristic

absorption bands for its various functional groups.

Table 3: IR Absorption Bands for Ramipril

Wavenumber (cm⁻¹) Functional Group Vibration

3278 N-H Stretching

2932, 2867 C-H
Stretching (aliphatic and

aromatic)

1742 C=O Stretching (ester)

1701 C=O Stretching (amide)

1650 C=O Stretching (acid)

1499, 1450 C-H Bending (aromatic)

Data sourced from a study on Ramipril co-crystals.[6]

Interpretation:
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The broad band around 3278 cm⁻¹ is indicative of the N-H stretching vibration of the

secondary amine.

The sharp, strong peaks at 1742 cm⁻¹, 1701 cm⁻¹, and 1650 cm⁻¹ correspond to the

carbonyl stretching vibrations of the ester, amide, and carboxylic acid groups, respectively.

The bands in the 2800-3000 cm⁻¹ region are due to C-H stretching vibrations.

The peaks around 1450-1500 cm⁻¹ are characteristic of aromatic C-H bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation: Place a small amount of the solid ent-Ramipril sample directly onto the

ATR crystal.

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound, as well as providing structural information through fragmentation

analysis.

High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the

elemental formula of the molecule. For Ramipril (and ent-Ramipril), the protonated molecule

[M+H]⁺ would be observed.

Table 4: High-Resolution Mass Spectrometry Data for Ramipril
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Ion Calculated m/z Observed m/z

[M+H]⁺ 417.2384 417.2384

Data sourced from a UPLC-Q-TOF-MS study of Ramipril.[7][8]

Tandem Mass Spectrometry (MS/MS)
MS/MS analysis involves the fragmentation of a selected precursor ion (e.g., [M+H]⁺) to

generate product ions. The fragmentation pattern provides valuable structural information.

Table 5: Major MS/MS Fragments of Ramipril [M+H]⁺

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss

417.2384 234.14886 C₉H₁₃NO₃

Data sourced from a UPLC-Q-TOF-MS study of Ramipril.[8]

Fragmentation Pathway:

[M+H]⁺
m/z = 417.2384

Fragment
m/z = 234.14886

- C₉H₁₃NO₃

Click to download full resolution via product page

Caption: Proposed fragmentation of Ramipril [M+H]⁺.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of ent-Ramipril in a suitable solvent (e.g.,

acetonitrile/water).[9]

Chromatography: Inject the sample into a liquid chromatography system (e.g., HPLC or

UPLC) to separate it from any impurities. A C18 column is commonly used.[10]
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Ionization: The eluent from the LC is introduced into the mass spectrometer, where the

analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode.[7][9]

Mass Analysis: The ions are then analyzed by a mass analyzer (e.g., quadrupole, time-of-

flight). For MS/MS, a precursor ion is selected and fragmented, and the resulting product

ions are analyzed.

Conclusion
This technical guide has provided a detailed overview of the key spectroscopic properties of

ent-Ramipril, including NMR, IR, and MS data. The presented data and experimental protocols

serve as a valuable reference for the structural characterization and identification of this

important pharmaceutical compound. While the spectroscopic data for ent-Ramipril is identical

to that of Ramipril in achiral environments, it is crucial to employ chiral separation techniques to

ensure enantiomeric purity. The combination of these spectroscopic techniques provides a

robust analytical workflow for the comprehensive characterization of ent-Ramipril in research

and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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